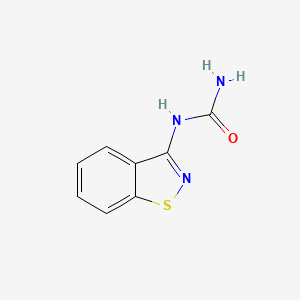

1,2-Benzothiazol-3-ylurea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104121-42-8 |

|---|---|

Molecular Formula |

C8H7N3OS |

Molecular Weight |

193.23 g/mol |

IUPAC Name |

1,2-benzothiazol-3-ylurea |

InChI |

InChI=1S/C8H7N3OS/c9-8(12)10-7-5-3-1-2-4-6(5)13-11-7/h1-4H,(H3,9,10,11,12) |

InChI Key |

JLIDXPUUSRABFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)NC(=O)N |

Origin of Product |

United States |

Hierarchical Classification and Structural Features of 1,2 Benzothiazol 3 Ylurea

1,2-Benzothiazol-3-ylurea is a distinct organic compound that can be classified hierarchically. At the broadest level, it is a heterocyclic compound. More specifically, it is a member of the benzothiazole (B30560) family, which is characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. The numbering of the bicyclic system is crucial for defining the specific isomer, and in this case, the attachment of the urea (B33335) moiety is at the 3-position of the 1,2-benzothiazole core.

The structural features of this compound are defined by two key components: the benzisothiazole ring system and the urea functional group. The benzisothiazole part of the molecule is a bicyclic aromatic system containing a benzene ring fused to a five-membered thiazole ring, which incorporates a sulfur and a nitrogen atom. The urea group (-NH-CO-NH2) is attached to the carbon atom at the 3-position of the benzisothiazole ring. This specific arrangement of atoms gives rise to its unique chemical properties and potential for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7N3OS |

| Molecular Weight | 193.23 g/mol . thieme-connect.de |

| IUPAC Name | 1,3-benzothiazol-2-ylurea. thieme-connect.de |

| CAS Number | 104121-42-8. chemsrc.com |

| Canonical SMILES | C1=CC=C2C(=C1)SC(=N)NC2=O |

| InChI Key | AYQVYEBEWIDXRO-UHFFFAOYSA-N |

Note: Data for this table is compiled from various chemical databases and may be computed or experimental.

Research Significance Within the Benzothiazole Derived Scaffold Landscape

The benzothiazole (B30560) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Current time information in Bangalore, IN. This has led to the development of numerous benzothiazole-containing compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net

The significance of 1,2-Benzothiazol-3-ylurea lies in its potential to modulate the biological activity of the core benzothiazole scaffold. The introduction of a urea (B33335) functional group can significantly alter the physicochemical properties of the parent molecule, such as its solubility, polarity, and ability to form hydrogen bonds. These changes can, in turn, influence how the molecule interacts with biological targets.

Research into related benzisothiazole urea and thiourea (B124793) derivatives has shown that these modifications can lead to compounds with interesting biological profiles. For instance, a series of urea/thiourea derivatives conjugated to 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) were synthesized and screened for various biological activities, revealing that specific substitutions influenced their antimicrobial and enzyme inhibition properties. nih.gov While direct research on this compound is limited, the findings from these related studies suggest that it could be a valuable compound for further investigation within the landscape of benzothiazole-based drug discovery. The urea moiety provides additional hydrogen bond donors and acceptors, which can be critical for molecular recognition at a biological target.

Historical Development and Current Landscape of 1,2 Benzothiazol 3 Ylurea Investigations

Direct Synthesis of the 1,2-Benzothiazole-3-ylurea System

The direct formation of the this compound core is a streamlined approach to this class of compounds. One notable method involves the reaction of 2-aminobenzothiazole (B30445) with isocyanates. This reaction provides a straightforward route to N-substituted this compound derivatives. The availability of a wide range of isocyanates allows for the introduction of various substituents on the urea nitrogen.

Another direct approach involves the treatment of N-arylthioureas with an oxidizing agent. For instance, the intramolecular oxidative coupling of N-arylthioureas catalyzed by ruthenium chloride can yield 2-aminobenzothiazoles, which are key precursors. nih.gov These can then be further derivatized to the corresponding ureas.

Modular Synthesis Approaches for N-Substituted this compound Derivatives

Modular synthesis strategies offer the flexibility to introduce a wide array of substituents onto the this compound scaffold. These methods typically involve the pre-formation of a functionalized 1,2-benzothiazole intermediate, followed by the construction of the urea moiety.

Condensation Reactions with 2-Aminobenzothiazole Intermediates

A prevalent modular approach relies on the use of 2-aminobenzothiazole as a key building block. This intermediate can be readily synthesized through various methods, including the reaction of 2-mercaptoaniline with cyanogen (B1215507) bromide or the cyclization of N-(2-mercaptophenyl)cyanamide. Once obtained, 2-aminobenzothiazole can undergo condensation with various electrophilic partners to form the urea linkage.

For example, the reaction of 2-aminobenzothiazole with phosgene (B1210022) or a phosgene equivalent, followed by the addition of an amine, provides a versatile route to a wide range of N,N'-disubstituted ureas. Alternatively, reaction with isocyanates or carbamoyl (B1232498) chlorides offers a more direct path to N-substituted ureas. Research has shown that functionalizing 2-aminobenzothiazole with groups derived from chiral amino acids can be achieved, leading to benzothiazole derivatives with coordination sites and hydrogen bonding capabilities. researchgate.net The presence of water in these reactions can lead to urea carboxylates as isolable intermediates. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzothiazole | Isocyanate (R-NCO) | N-Alkyl/Aryl-N'-(1,2-benzothiazol-3-yl)urea | nih.gov |

| 2-Aminobenzothiazole | Phosgene, then Amine (R-NH2) | N-Alkyl/Aryl-N'-(1,2-benzothiazol-3-yl)urea | |

| 2-dithiomethylcarboimidatebenzothiazole | Chiral amino acids | SMe-isothiourea and urea derivatives | researchgate.net |

Palladium-Catalyzed C-N Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, and these methods have been applied to the synthesis of this compound derivatives. mit.edunih.govnih.gov These reactions often involve the coupling of a halo-substituted benzothiazole with a urea or a related nitrogen-containing nucleophile.

For instance, the Buchwald-Hartwig amination can be employed to couple a 3-halo-1,2-benzothiazole with a primary or secondary amine, followed by subsequent conversion of the resulting amino group into a urea. This strategy allows for the late-stage introduction of the urea functionality and is compatible with a wide range of functional groups. nih.gov The development of specialized biaryl phosphine (B1218219) ligands has been crucial for the success of these challenging coupling reactions, enabling efficient C-N bond formation under mild conditions. mit.edu

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Product | Reference |

| 3-Bromo-1,2-benzothiazole | Urea | Pd(OAc)2 / XPhos | This compound | nih.gov |

| (Hetero)aryl chlorides and bromides | Hindered primary amines | Pd-based catalysts with biaryl phosphine ligands | N-Aryl amines | mit.edu |

One-Pot Multicomponent Methodologies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound derivatives. nih.govorientjchem.orgfigshare.com These reactions combine three or more starting materials in a single synthetic operation, avoiding the isolation of intermediates and reducing waste.

A plausible MCR for the synthesis of this compound analogs could involve the reaction of a 2-halobenzonitrile, an amine, and a source of sulfur and carbonyl functionalities. For example, a three-component reaction of 2-iodoanilines, sodium dithiocarbamates, and a carbonyl source could potentially lead to the desired urea derivatives in a single step. nih.gov The development of such MCRs is an active area of research, aiming to provide rapid access to libraries of structurally diverse compounds. nih.govorientjchem.orgfigshare.com

Carbamodithioate and Bromoacetophenone Mediated Reactions

The reaction between dithiocarbamates and α-haloketones is a well-established method for the synthesis of thiazole (B1198619) rings. This strategy can be adapted for the preparation of the 1,2-benzothiazole core. For instance, the reaction of a suitably substituted o-aminophenyl dithiocarbamate (B8719985) with a bromoacetophenone derivative could lead to the formation of a 2,3-disubstituted-1,2-benzothiazole. Subsequent manipulation of the substituents would be necessary to install the urea functionality.

Cyclization Pathways for 1,2-Benzothiazole Ring Formation Preceding Urea Derivatization

In many synthetic approaches, the 1,2-benzothiazole ring system is constructed first, followed by the introduction of the urea moiety. Various cyclization strategies are employed to form this core heterocyclic structure.

A common method involves the oxidative cyclization of 2-mercaptobenzamides or related thioamides. chemicalbook.com This can be achieved using a variety of oxidizing agents, such as halogens, hydrogen peroxide, or manganese triacetate. chemicalbook.com For example, a process for preparing amino-substituted benzothiazole derivatives involves the cyclization of a thiourea (B124793) derivative with a sulfoxide/HBr/solvent system. google.com

Another important route is the cyclization of 2-(alkylthio)benzaldehyde oximes. google.comgoogle.com These starting materials can be readily prepared from the corresponding 2-(alkylthio)benzaldehydes and can be cyclized to 1,2-benzisothiazol-3-ones using a halogenating agent. google.comgoogle.com The resulting 3-oxo functionality can then be converted to the desired urea.

Furthermore, intramolecular cyclization of thiobenzanilides, often catalyzed by transition metals, provides an effective means to construct the benzothiazole ring. rsc.org These methods offer a high degree of control over the substitution pattern of the final product.

| Precursor | Reagent/Condition | Product | Reference |

| 2-Mercaptobenzamide | Oxidizing Agent (e.g., I2, H2O2) | 1,2-Benzisothiazol-3(2H)-one | chemicalbook.com |

| N-Arylthiourea | RuCl3 (catalyst) | 2-Aminobenzothiazole | nih.gov |

| 2-(Alkylthio)benzaldehyde oxime | Halogenating agent | 1,2-Benzisothiazol-3-one | google.comgoogle.com |

| Thiobenzanilide | Transition metal catalyst | 2-Substituted benzothiazole | rsc.org |

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a cornerstone for the synthesis of the 1,2-benzisothiazol-3(2H)-one core. This strategy predominantly utilizes 2-mercaptobenzamides as readily available starting materials. mdpi.com The fundamental transformation involves the formation of a nitrogen-sulfur (N–S) bond through the coupling of the N–H and S–H bonds within the same molecule. researchgate.net

A notable example is the copper(I)-catalyzed method, which employs molecular oxygen (O₂) as the sole and environmentally benign oxidant. mdpi.com This reaction efficiently yields a variety of 1,2-benzisothiazol-3(2H)-ones in excellent yields. mdpi.com Similarly, cobalt-catalyzed systems, also using O₂ as the terminal oxidant, facilitate the oxidative dehydrogenative cyclization. The proposed mechanism involves the oxidation of Co(II) to a Co(III) active species, which then generates a thiyl radical from the 2-mercaptobenzamide. researchgate.netresearchgate.net A subsequent intramolecular nucleophilic attack by the amide nitrogen onto the sulfur radical completes the cyclization to form the final product. researchgate.netresearchgate.net

In addition to metal-catalyzed approaches, metal-free oxidative cyclization has been achieved using reagents like Selectfluor. This reagent promotes a cascade reaction involving N–S bond formation and subsequent C–S bond cleavage in precursors like 2-methylthiobenzamides to afford the desired heterocyclic core. researchgate.net

Intermolecular Approaches via Imine Acylation

While intramolecular routes are common, intermolecular strategies provide an alternative and sometimes more flexible approach to constructing the 1,2-benzisothiazol-3(2H)-one scaffold and its structural analogues. These methods often involve building the core from two or more separate components.

One such strategy involves the reaction of 2-halobenzamides with a sulfur source. For instance, copper-catalyzed cascade reactions using elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) as the sulfurating agent enable the formation of both the C–S and N–S bonds in a sequential manner to build the heterocyclic ring. mdpi.comscispace.com

Another relevant intermolecular approach involves the cyclization of precursors containing an imine or imine-like functional group. Imines, which are nitrogen analogues of ketones and aldehydes, are formed from the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.com In a related synthesis, 2-(alkylthio)benzaldehyde oximes, which contain a C=N bond, can be cyclized using a halogenating agent to produce 1,2-benzisothiazol-3-ones. chemicalbook.com This highlights the utility of the carbon-nitrogen double bond in facilitating the final ring-closing step for this class of heterocycles. More complex imine structures, such as (Z)-N-aryl-3H-benzo[d] mdpi.comresearchgate.netthiaselenol-3-imines, have also been synthesized through related copper-catalyzed reactions, showcasing the versatility of imine-based intermediates in heterocyclic chemistry. acs.org

Metal-Catalyzed and Metal-Free Cyclization Strategies

The construction of the 1,2-benzisothiazol-3(2H)-one skeleton is greatly facilitated by both metal-catalyzed and metal-free cyclization methods, offering a broad toolkit for synthetic chemists.

Metal-Catalyzed Cyclizations: Transition metals, particularly copper, play a pivotal role in these syntheses. Copper(I) salts are widely used to catalyze the intramolecular N–S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com Other metals like cobalt and manganese have also proven effective. researchgate.netacs.org Nickel-catalyzed reactions have been developed for C(sp²)–H sulfuration and annulation with elemental sulfur, providing another route to sulfur-containing heterocycles. scispace.com These metal-catalyzed reactions are valued for their high efficiency and functional group tolerance. mdpi.com

Metal-Free Cyclizations: Driven by the principles of green and sustainable chemistry, metal-free approaches have gained significant traction. mdpi.com An established method involves using potassium bromide (KBr) as a catalyst under an oxygen atmosphere to achieve the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides in excellent yields. mdpi.com The reaction is believed to proceed through a bromine-mediated cycle where HBr is re-oxidized by O₂ to regenerate the active bromine species. mdpi.com

Another significant advancement is the use of electrochemistry, which employs electricity as a clean redox agent. mdpi.com The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides provides moderate to good yields of 1,2-benzisothiazol-3(2H)-ones, with hydrogen gas as the only byproduct. mdpi.com Reagents like Selectfluor have also been used as oxidants in metal-free systems to promote the desired cyclization. researchgate.netnih.gov

The following table summarizes key cyclization strategies:

Table 1: Comparison of Cyclization Methodologies for 1,2-Benzisothiazol-3(2H)-one Synthesis| Strategy | Catalyst/Reagent | Starting Material | Key Features | Citations |

|---|---|---|---|---|

| Metal-Catalyzed | Cu(I) salts, O₂ | 2-Mercaptobenzamides | Green oxidant, excellent yields. | mdpi.com |

| CoPcS, O₂ | 2-Mercaptobenzamides | Proceeds via thiyl radical intermediate. | mdpi.comresearchgate.net | |

| CuCl, S₈ or KSCN | 2-Halobenzamides | Intermolecular cascade reaction. | mdpi.com | |

| Metal-Free | KBr, O₂ | 2-Mercaptobenzamides | Sustainable, excellent yields. | mdpi.com |

| Electrochemical | 2-Mercaptobenzamides | Green redox agent, H₂ byproduct. | mdpi.com | |

| Selectfluor | 2-Alkylthiobenzamides | Functions as an oxidant. | researchgate.netnih.gov |

CO₂ Chemical Fixation Methodologies

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block is a paramount goal in green chemistry. mdpi.com CO₂ chemical fixation represents a powerful strategy for synthesizing valuable organic compounds, including nitrogen-containing heterocycles like cyclic ureas and carbamates. mdpi.comresearchgate.net

The synthesis of urea derivatives can be achieved through the direct reaction of CO₂ with amines. rsc.org This transformation is often facilitated by various catalytic systems. For example, palladium-catalyzed oxidative carbonylation of amines can produce ureas, and the inclusion of CO₂ can be beneficial for reactivity and yield. acs.org Organocatalysis has also emerged as a vital tool for CO₂ fixation. researchgate.net Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and various ionic liquids have been shown to effectively catalyze the reaction between CO₂ and amino compounds to form heterocycles like quinazoline-2,4(1H,3H)-diones. researchgate.net

While direct synthesis of this compound via CO₂ fixation is not a widely documented mainstream method, the underlying principles are highly relevant. The synthesis of heterocycles containing a urea motif often involves the reaction of CO₂ with diamines or amino alcohols. mdpi.comresearchgate.net Given that 1,2-benzisothiazol-3-amine (B112332) is a known compound, a hypothetical route could involve its reaction with CO₂ under appropriate catalytic conditions to form a carbamic acid intermediate, which could then be further reacted to yield a urea derivative. This approach remains an area of potential innovation for creating novel analogues within the 1,2-benzisothiazole (B1215175) family.

Emerging Synthetic Innovations in 1,2-Benzisothiazol-3-ylurea Construction

The field of heterocyclic synthesis is continually evolving, with new innovations aimed at improving efficiency, safety, and sustainability. For the construction of the 1,2-benzisothiazol-3(2H)-one core, which serves as a precursor to potential urea derivatives, several emerging strategies are noteworthy.

One of the most significant innovations is the application of electrochemistry. mdpi.com By using electricity to drive the oxidative N–S bond formation, chemists can avoid the need for conventional, and often hazardous, chemical oxidants. This method is characterized by its mild reaction conditions and the generation of only hydrogen gas as a byproduct, aligning perfectly with the goals of green chemistry. mdpi.com

Another area of innovation lies in the development of novel catalytic systems that offer enhanced activity and selectivity. The use of specific cobalt phthalocyanine (B1677752) catalysts in water for intramolecular S-N bond formation represents an advance towards more environmentally friendly processes. researchgate.net Furthermore, metal-free catalysis continues to expand. The use of Selectfluor as a targeted oxidant for selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one ring allows for the controlled synthesis of 1-oxide and 1,1-dioxide (saccharin) derivatives. nih.gov This method is notable for its operational simplicity and avoidance of column chromatography for purification. nih.gov

Exploration of Reaction Mechanisms for Urea Linkage Formation

The formation of the urea linkage is a cornerstone of many synthetic pathways. Several methods are employed, each with its own mechanistic nuances.

A common and straightforward method for forming ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction typically proceeds in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, leading to the formation of the urea bond.

Another approach involves the reaction of amines with carbamates. commonorganicchemistry.com Isopropenyl carbamates are particularly useful as they react irreversibly. Phenyl carbamates are also used, though their reactions can be more susceptible to reversibility and the formation of side products.

Reagents like carbonyldiimidazole (CDI) and triphosgene (B27547) serve as alternatives to the highly toxic phosgene gas. commonorganicchemistry.com With CDI, the order of reagent addition is critical to prevent the formation of symmetrical urea byproducts. Triphosgene, a solid, acts as a safer precursor to phosgene, which is generated in situ during the reaction. commonorganicchemistry.com

The Curtius rearrangement offers a pathway to ureas from carboxylic acids. commonorganicchemistry.com This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can then be trapped by an amine to form the desired urea. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of 1,2-benzothiazole derivatives can lead to the formation of complex heterocyclic systems. These processes are often driven by the inherent reactivity of the benzothiazole ring and the nature of its substituents.

Intramolecular cyclization is a key strategy for constructing fused heterocyclic compounds. For instance, the intramolecular cycloaddition of azomethine ylides has been utilized to synthesize novel pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles. nih.gov This transformation, often assisted by microwave irradiation, provides a rapid route to diverse molecular scaffolds. nih.gov Similarly, solid-phase protocols have been developed for the synthesis of 1,2,4-benzotriazines through the intramolecular cyclization of supported o-hydrazidoanilines. nih.gov

Rearrangement reactions represent another important class of transformations. While a broad range of named rearrangements exist in organic chemistry, such as the Pinacol, Beckmann, and Baeyer-Villiger rearrangements, their specific application to this compound itself is not extensively detailed in the provided context. libretexts.orgslideshare.net However, the principles of these rearrangements, which often involve the migration of a group to an electron-deficient center, are fundamental to understanding potential transformations of complex organic molecules. For example, the synthesis of certain 1,2-benzisothiazole 1,1-dioxides has been shown to involve rearrangement reactions of the molecular ions of nitro-substituted isomers. researchgate.net

In the synthesis of some benzothiazole derivatives, ring contraction has been observed. For example, the synthesis of a 6-hydroxybenzothiazole-2-carboxylate core involved a proposed mechanism where a benzothiazine ring hydrolyzes to a mercaptoaldehyde derivative, which then undergoes an intramolecular attack to form the contracted benzothiazole ring, followed by oxidation and decarboxylation. nih.gov

Transformations Involving the 1,2-Benzothiazole Heterocycle

The 1,2-benzothiazole ring system is susceptible to a variety of transformations, including oxidative and reductive pathways, as well as more complex skeletal reorganizations.

Oxidative reactions of benzothiazole derivatives can lead to ring-opening or modification of the heterocyclic core. For instance, the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in methanol (B129727) can induce an oxidative ring-opening of benzothiazoles to yield acyl aminobenzene sulfonate esters. scholaris.ca The proposed mechanism suggests that the magnesium may act as a Lewis acid, activating the thiazole ring towards nucleophilic attack by water, leading to the liberation of thiol and amide groups, followed by oxidation of the thiol. scholaris.ca In other systems, electrochemical oxidation of benzothiazole derivatives has been studied, indicating their susceptibility to electron transfer processes. researchgate.net

Reductive pathways can also lead to ring cleavage. The reaction of certain substituted thiazoles with sodium in liquid ammonia (B1221849) results in reductive ring-opening to yield substituted propenethiolates. researchgate.net The specific course of this reaction is dependent on the nature of the substituents on the thiazole ring. researchgate.net

More advanced synthetic strategies have explored the skeletal editing of benzothiazole rings. While direct "atom transmutation" in the context of replacing an atom within the 1,2-benzothiazole ring of this compound is not explicitly described, related concepts in heterocyclic chemistry are emerging. For example, methods have been reported for the C-to-N transmutation in azaarenes, turning quinolines into quinazolines through an oxidative restructuring and ring reclosure sequence. researchgate.net This highlights the potential for developing novel synthetic methods that could, in principle, be applied to modify the core structure of benzothiazoles.

Research has also demonstrated the synthesis of spiro[benzothiazole-n-alkanes] through a carbon-to-carbon single-atom swapping mechanism, indicating that significant skeletal reorganization of the benzothiazole framework is achievable. researchgate.net

Structure Activity Relationship Sar of 1,2 Benzothiazol 3 Ylurea Derivatives

Elucidating the Influence of Substituents on Biological Activity [5, 11, 12, 15, 16, 17, 18, 19, 20, 21, 22]

Systematic modification of the 1,2-benzothiazol-3-ylurea scaffold has provided a detailed understanding of how different functional groups contribute to biological interactions. The molecule can be conceptually divided into three main regions for modification: the benzothiazole (B30560) ring system, the central urea (B33335) moiety, and the terminal substituent group attached to the urea nitrogen.

The bicyclic 1,2-benzothiazole core serves as a critical anchor, often engaging in hydrophobic and van der Waals interactions within a biological target's binding pocket. Modifications to the fused benzene (B151609) ring can modulate the electronic properties, lipophilicity, and steric profile of the entire scaffold, thereby influencing binding affinity.

Research indicates that introducing small, electron-withdrawing groups, particularly halogens, at specific positions can be advantageous. For instance, a chlorine atom at the 6-position of the benzothiazole ring has been frequently associated with enhanced potency. This enhancement may be attributed to favorable electronic interactions or improved hydrophobic contact with the target protein . Conversely, the introduction of bulky or electron-donating groups, such as a methyl group, can sometimes be detrimental to activity, potentially causing steric hindrance that prevents optimal alignment within the binding site. The position of the substituent is paramount; a group that is beneficial at one position may reduce activity at another.

Table 1: Effect of Benzene Ring Substitution on Relative Biological Activity Activity is presented qualitatively based on trends reported in medicinal chemistry literature.

| Compound Series | R1 Substituent on Benzothiazole Ring | Position | Relative Biological Activity |

|---|---|---|---|

| 1a | H (Unsubstituted) | - | Moderate |

| 1b | Cl | 6 | High |

| 1c | F | 6 | High |

| 1d | CH₃ | 5 | Low-Moderate |

| 1e | CH₃ | 6 | Moderate |

| 1f | Cl | 4 | Low |

The urea linker (-NH-CO-NH-) is a cornerstone of the pharmacophore for this class of compounds. It functions as a rigid and planar unit that correctly orients the benzothiazole core and the terminal substituent. More importantly, it is a potent hydrogen bond donor and acceptor. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor [15, 16].

Chemical modifications that disrupt this hydrogen bonding capacity almost invariably lead to a dramatic loss of biological activity. For example, methylation of either the N1 nitrogen (adjacent to the benzothiazole ring) or the N2 nitrogen (adjacent to the terminal group) eliminates a critical hydrogen bond donor capability. This disruption prevents the molecule from forming a key interaction network with amino acid residues (e.g., in the hinge region of a kinase), which is often essential for high-affinity binding [17, 18]. Consequently, the unsubstituted urea moiety is considered a highly conserved structural requirement for activity in this series.

In contrast to the conserved nature of the urea linker, the terminal substituent (R') attached to the urea nitrogen offers a rich opportunity for modification to fine-tune activity, selectivity, and physicochemical properties. The size, shape, and electronic nature of this group determine how it interacts with the solvent-exposed region or specific sub-pockets of the target.

Small Alkyl Groups: Simple alkyl groups like isopropyl can provide favorable hydrophobic interactions. The branched nature of the isopropyl group can be more beneficial than a linear propyl group, suggesting a specific shape requirement for the binding pocket .

Aryl Groups: A terminal phenyl ring often confers potent activity. This group can engage in π-π stacking or hydrophobic interactions. Furthermore, substituting the phenyl ring itself (e.g., with halogens or methoxy (B1213986) groups) can further optimize binding. For instance, a fluorine atom at the para-position of the phenyl ring can enhance potency by forming specific interactions or by favorably modulating the electronics of the ring .

Heterocyclic Groups: Incorporating heterocyclic rings, such as morpholinyl, can modulate properties like solubility and metabolic stability. The oxygen atom in the morpholine (B109124) ring can also act as a hydrogen bond acceptor, providing an additional anchor point if the target's topology allows .

Table 2: Influence of Terminal Urea Substituent (R') on Relative Biological Activity Activity is presented qualitatively based on trends reported in medicinal chemistry literature.

| Compound Series | Terminal Substituent (R') | Group Type | Relative Biological Activity |

|---|---|---|---|

| 2a | Isopropyl | Small Alkyl | Moderate |

| 2b | Phenyl | Aryl | High |

| 2c | 4-Fluorophenyl | Substituted Aryl | Very High |

| 2d | 3-Chlorophenyl | Substituted Aryl | High |

| 2e | Morpholinyl | Heterocycle | Moderate-High |

| 2f | Cyclohexyl | Alicyclic | Moderate |

Pharmacophore Development and Key Structural Determinants for Activity [12, 18]

Based on extensive SAR studies, a clear pharmacophore model for this compound derivatives has emerged. A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For this scaffold, the model generally consists of:

A Hydrophobic/Aromatic Region: The 1,2-benzothiazole ring system, which occupies a hydrophobic pocket. The nitrogen and sulfur atoms may also participate in specific interactions.

A Hydrogen Bond Donor/Acceptor Region: The central urea linker, which forms a critical hydrogen bond network with the target protein. The spatial arrangement of the two N-H donors and one C=O acceptor is a defining feature.

A Variable Hydrophobic/Polar Region: The terminal substituent (R'), which explores a more solvent-exposed or variable pocket. Its properties dictate selectivity and can be tuned to optimize potency.

The key structural determinant for activity is the precise spatial arrangement of these three components, maintained by the planarity and rigidity of the urea bridge. Any modification that significantly alters the distance or angle between these features typically results in a loss of affinity and biological effect [12, 18].

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule, most commonly on the terminal substituent of the urea moiety. Biological macromolecules, such as enzymes and receptors, are chiral environments, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a drug molecule.

If a chiral center is present, one enantiomer will typically exhibit significantly higher potency than the other. For example, if the terminal substituent were a chiral group like (S)-1-phenylethyl, it might fit perfectly into the three-dimensional binding site of the target protein. In contrast, its mirror image, the (R)-1-phenylethyl enantiomer, would present its groups in a different spatial orientation, potentially leading to steric clashes or the inability to form key interactions. This can result in orders-of-magnitude differences in binding affinity and biological activity between the two enantiomers. Therefore, for derivatives containing stereocenters, determining the activity of each individual enantiomer is a fundamental step in the drug discovery and optimization process.

Table of Mentioned Compound Names

| Chemical Name or Fragment |

| This compound |

| 3-Chlorophenyl |

| 4-Fluorophenyl |

| Cyclohexyl |

| Isopropyl |

| Morpholinyl |

| Phenyl |

Molecular and Biochemical Mechanisms of Action of 1,2 Benzothiazol 3 Ylurea Derivatives

Identification and Characterization of Molecular Targets

Derivatives of 1,2-benzothiazol-3-ylurea have been identified as potent inhibitors of a wide array of molecular targets, implicating them in a variety of therapeutic areas. Research has demonstrated their activity against enzymes crucial for the life cycle of viruses and bacteria, as well as enzymes involved in human cellular regulation and disease progression.

Key molecular targets identified for this compound derivatives include:

Viral Enzymes: The Dengue virus (DENV) NS2B/NS3 protease, a critical enzyme for viral polyprotein processing and replication, has been a significant target. asm.orgmdpi.com Similarly, the Hepatitis C virus (HCV) NS3 helicase, essential for unwinding viral RNA, is also inhibited by certain benzothiazole (B30560) derivatives. nih.govku.edu

Bacterial Enzymes: These compounds have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and are validated targets for antibacterial drug discovery. nih.govnih.gov

Human Enzymes: In the context of human cellular processes, 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. nih.govnih.gov Additionally, certain derivatives have been shown to inhibit protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase and casein kinase 1 (CK1), which are often dysregulated in cancer and neurodegenerative diseases, respectively. nih.govnih.gov

The identification of these targets has been facilitated by a combination of high-throughput screening of compound libraries, followed by detailed enzymatic assays and molecular modeling studies to confirm and characterize the inhibitory activity. nih.govasm.org

Ligand-Macromolecule Interaction Modes

The biological activity of this compound derivatives is dictated by their specific interactions with the binding sites of their target macromolecules. Molecular docking and other computational studies have provided valuable insights into these interactions, revealing the key structural features responsible for their inhibitory potency.

Viral Protease Inhibition: In the case of the Dengue virus NS2B/NS3 protease, docking studies suggest that benzothiazole derivatives bind to an allosteric site, rather than the active site. asm.org This noncompetitive inhibition is a promising feature for the development of novel antiviral agents. For other derivatives, computational analyses have shown that they bind in the vicinity of the catalytic triad of the DENV-2 NS2BNS3 protease. mdpi.com

Bacterial DNA Gyrase Inhibition: Molecular dynamics simulations have shown that the interaction of benzothiazole-based inhibitors with E. coli DNA gyrase involves the contribution of a siderophore mimic moiety to the binding affinity. nih.gov A crystal structure of a benzothiazole derivative in complex with the N-terminal domain of E. coli gyrase B has provided a detailed understanding of the binding mode. nih.gov

Caspase Inhibition: Molecular modeling of 1,2-benzisothiazol-3-one derivatives with activated caspase-3 has elucidated the interactions within the active site that are responsible for their potent inhibitory activity. nih.govnih.gov These studies help in the rational design of more potent and selective caspase inhibitors.

Kinase Inhibition: Docking studies of substituted benzothiazoles into the ATP binding site of the EGFR-tyrosine kinase domain have been used to predict their binding mode and to understand the structure-activity relationships observed in their antitumor activity. nih.govnih.gov

These studies highlight the importance of specific structural motifs on the this compound scaffold for achieving high-affinity binding to the respective molecular targets.

Interaction with Nucleic Acid Structures (e.g., G-quadruplex stabilization)

G-quadruplexes (G4s) are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences. These structures are prevalent in functionally significant genomic regions, such as the promoter regions of oncogenes like MYC, and are considered valuable targets for anticancer therapeutics. Small molecules that can bind to and stabilize G4 structures can act as transcriptional repressors.

Benzothiazole derivatives have been specifically designed and shown to interact with and stabilize G-quadruplex DNA. A benzothiazole-based ligand, BTO-28, was found to bind with high affinity to the G4 structure in the promoter region of the MYC oncogene. jyoungpharm.org Structural analysis revealed that the benzothiazole derivative interacts with the G4 structure in a unique manner, functioning as a "base surrogate" by forming a distinct hydrogen-bonding pattern with the G-quadruplex. jyoungpharm.org This interaction leads to the stabilization of the G4 structure, which is proposed to downregulate MYC transcription. jyoungpharm.org Other studies using circular dichroism spectroscopy have also confirmed that benzoquinone-benzothiazole derivatives can induce conformational changes in MYC G4 DNA, indicating a direct binding interaction. nih.gov

Influence on Cellular Regulatory Pathways (e.g., Apoptosis)

Apoptosis, or programmed cell death, is a fundamental cellular process that is often dysregulated in cancer. A key mechanism of many chemotherapeutic agents is the induction of apoptosis in cancer cells. Numerous studies have demonstrated that 1,2-benzothiazole derivatives are potent inducers of apoptosis across various human cancer cell lines. nih.govnih.govacs.orgacs.org

The pro-apoptotic activity of these compounds is mediated through several key signaling pathways:

Mitochondrial Intrinsic Pathway: One novel benzothiazole derivative (BTD) was shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS). nih.govacs.orgacs.org This oxidative stress leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway, ultimately leading to the activation of executioner caspases like cleaved caspase-3. nih.govacs.org

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial cell survival pathway that is often overactive in cancer. A novel benzothiazole derivative, PB11, was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing this pathway. nih.gov Treatment with PB11 led to the downregulation of PI3K and AKT levels, which in turn promoted apoptosis, as evidenced by increased levels of cytochrome-c and activated caspase-3 and -9. nih.gov

These findings establish that benzothiazole derivatives can effectively trigger programmed cell death in cancer cells by targeting critical survival and mitochondrial pathways, making them promising candidates for anticancer drug development.

Investigation of Neurobiological Interactions (e.g., Histaminergic, Nicotinic, 5-HT3 Receptors, Alpha-Synuclein)

The benzothiazole scaffold has been explored for its interaction with various neurobiological targets implicated in neurodegenerative and psychiatric disorders.

Histaminergic Receptors: Histamine receptors, particularly the H3 subtype (H3R), are important targets in the central nervous system for treating neurodegenerative conditions like Alzheimer's disease. Benzothiazole-based derivatives have been specifically designed as ligands for the histamine H3 receptor. frontiersin.org A study focused on developing multitargeted ligands for AD identified a benzothiazole derivative, 4b , with a very high affinity for the H3R, displaying a Ki value of 0.012 µM. frontiersin.org Another investigation into dual-activity compounds also synthesized and tested benzothiazole derivatives for their affinity at human H3 receptors. mdpi.com

Nicotinic and 5-HT3 Receptors: Nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT3 receptors are ligand-gated ion channels involved in fast synaptic transmission. While structurally related heterocyclic compounds have been studied for their effects on these receptors, the reviewed literature does not provide significant evidence for the direct modulation of nicotinic or 5-HT3 receptors by derivatives of the 1,2-benzothiazole class. Studies on nAChR modulators have tended to focus on scaffolds such as thiazoles and benzothiazepines, which are structurally distinct from 1,2-benzothiazole. nih.govacs.org Similarly, research on serotonin receptor ligands has shown benzothiazole derivatives to have a high affinity for the 5-HT1A receptor subtype, but specific interactions with the 5-HT3 receptor are not well-documented. nih.govacs.org

Alpha-Synuclein: The misfolding and aggregation of the protein alpha-synuclein (α-Syn) is a pathological hallmark of Parkinson's disease and other synucleinopathies. Inhibiting the aggregation of α-Syn or disaggregating existing fibrils is a primary therapeutic strategy. Benzothiazole derivatives have been identified as potent inhibitors of this process.

Specifically, benzothiazole-polyphenol hybrids have been shown to inhibit α-Syn aggregation in vitro with IC50 values in the low micromolar range. These compounds can also effectively disintegrate preformed α-Syn oligomers and fibers. Further research has focused on designing dual inhibitors for both tau and α-syn aggregates, where indole (B1671886) derivatives featuring a urea (B33335) linker—structurally related to this compound—displayed the most promising results as dual aggregation inhibitors. This highlights the potential of the benzothiazole-urea scaffold in targeting the key pathological protein aggregation in neurodegenerative diseases.

Table 2: Neurobiological Activity of Selected Benzothiazole Derivatives

| Compound Class/Derivative | Target | Activity/Potency | Mechanism/Note | Reference |

|---|---|---|---|---|

| Benzothiazole derivative 4b | Histamine H3 Receptor | Ki = 0.012 µM | High-affinity antagonist. | frontiersin.org |

| Benzothiazole-polyphenol hybrids | Alpha-Synuclein | Low µM IC50 values | Inhibit aggregation and disaggregate preformed fibers. | |

| Indole derivative with urea linker 46 | Alpha-Synuclein | Decreased ThT fluorescence to <20% | Dual inhibitor of tau and α-syn aggregation. | |

| Indole derivative with urea linker 48 | Alpha-Synuclein | Decreased ThT fluorescence to <20% | Dual inhibitor of tau and α-syn aggregation. |

Computational and Theoretical Investigations of 1,2 Benzothiazol 3 Ylurea

Quantum Chemical Studies

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1,2-Benzothiazol-3-ylurea. These studies, rooted in the principles of quantum mechanics, can predict a variety of molecular characteristics with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For derivatives of 1,2-benzothiazole, quantum chemical methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons and the nature of chemical bonds. nih.govnih.gov Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. acs.org

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. pressbooks.pub These orbitals can be bonding, antibonding, or non-bonding, and their energies can be depicted in a molecular orbital energy diagram. pressbooks.publibretexts.org The arrangement of electrons within these orbitals determines the molecule's bond order, a measure of the number of chemical bonds between two atoms. libretexts.org For complex molecules like this compound derivatives, computational methods are essential to solve the complex equations of molecular orbital theory. manchester.ac.uk

Conformational Landscapes and Energy Profiles

Molecules are not static entities; they are in constant motion, with various parts rotating around single bonds. maricopa.edu This rotation gives rise to different spatial arrangements called conformations. maricopa.edulumenlearning.com Conformational analysis involves studying the energy of these different conformations to determine which are the most stable. lumenlearning.com

For molecules containing flexible groups, such as the urea (B33335) moiety and any substituents on the benzothiazole (B30560) ring, a potential energy surface can be calculated. This surface maps the potential energy of the molecule as a function of its geometry, revealing the lowest energy conformations (conformers) and the energy barriers between them. core.ac.ukscielo.org.mx For example, in a related compound, 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, computational studies identified three stable conformers with relatively small energy differences, indicating a flexible structure. core.ac.uk The study of these conformational landscapes is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target. ethz.ch

Table 1: Calculated Energy Differences Between Conformers of a 5-Benzylimidazolidin-4-one Derivative

| Conformer A (Ph group above heterocycle) vs. Conformer B (Bn group above iminium π-system) | Calculated Energy Difference (kcal/mol) |

|---|---|

| 3 | - |

| 4/12 | - |

| 5 | - |

| 6 | - |

| 7 | - |

| 13 | B is more stable |

| 16 | B is more stable |

Data adapted from a study on 5-benzylimidazolidin-4-one derivatives, illustrating the small energy differences that can exist between conformers. ethz.ch

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. schrodinger.com For instance, theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods. acs.org These predictions help in the assignment of signals in experimental NMR spectra to specific atoms within the molecule. openreview.netyoutube.com Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. core.ac.uk This calculated spectrum can be compared with the experimental one to confirm the structure of the synthesized compound and to understand the nature of its vibrational modes. youtube.com The accuracy of these predictions has significantly improved with the development of advanced computational methods and software. schrodinger.comchemcomp.com

Aromaticity Assessment (e.g., NICS Analysis)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. wiley-vch.de The benzene (B151609) ring in the 1,2-benzothiazole core of this compound is a classic example of an aromatic system. One of the most common computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. github.ioresearchgate.net

NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. github.io A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an antiaromatic character. researchgate.net NICS values can be calculated at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)) to differentiate between σ and π contributions to the magnetic shielding. researchgate.netrsc.org This analysis can provide a quantitative measure of the aromatic character of the benzothiazole ring system in this compound and its derivatives. chem8.org

Table 2: NICS values for Benzene, Cyclopentadienyl anion, and Tropylium cation

| System | NICS(0) (ppm) | NICS(1) (ppm) | NICS(2) (ppm) |

|---|---|---|---|

| Benzene (1) | - | - | - |

| Cyclopentadienyl anion (2) | - | - | - |

| Tropylium cation (3) | - | - | - |

This table demonstrates how NICS values can vary depending on the position of the probe and the nature of the aromatic system. github.io

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the interactions of small molecules like this compound with biological macromolecules, such as proteins. pitt.edumdpi.com

Ligand-Protein Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. stanford.edu This method is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity for a specific target. researchgate.net For derivatives of 1,2-benzisothiazol-3-one and related compounds, docking studies have been instrumental in understanding their interactions with various enzymes and receptors. nih.govnih.govnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating different binding poses using a scoring function. stanford.edu This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. nih.gov These insights are crucial for the rational design of more potent and selective inhibitors. nih.gov For instance, the binding modes of 1,2-benzisothiazol-3-one derivatives with caspase-3 have been elucidated through molecular modeling. nih.gov More advanced frameworks may even incorporate protein folding predictions prior to docking to account for receptor flexibility. nih.gov

Dynamics of Molecular Interactions and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the movement of atoms and molecules over time. bnl.gov This technique involves numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles as a function of time. bnl.gov For a molecule like this compound, MD simulations can reveal its dynamic behavior, accessible conformations, and the nature of its interactions with biological targets such as enzymes or receptors.

The simulation process begins with a defined initial structure of the molecule, which is then subjected to forces calculated using a potential energy function, often referred to as a force field. These simulations can be run under different statistical ensembles, such as the microcanonical ensemble (NVE), where the number of particles, volume, and energy are constant, or the canonical ensemble (NVT), where temperature is held constant. bnl.govaps.org By simulating the molecule's movement over nanoseconds or even microseconds, researchers can perform conformational sampling, exploring the various shapes the molecule can adopt. This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a binding site.

While specific molecular dynamics studies focusing solely on this compound are not extensively detailed in the public literature, the technique is widely applied to related benzothiazole and benzisothiazole derivatives to elucidate their mechanism of action. researchgate.netnih.gov For instance, molecular modeling and docking simulations have been used to understand how 1,2-benzisothiazol-3-one derivatives interact with enzymes like caspase-3. nih.gov Such studies provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within the active site of its target protein. These computational approaches are fundamental in predicting the stability of the ligand-receptor complex. researchgate.net

Cheminformatics and Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. For this compound, these techniques are instrumental in predicting its biological activities and guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This method is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity.

The construction of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is collected. For closely related compounds, such as 1,2-benzisothiazol-3-one derivatives studied as caspase-3 inhibitors, the biological data (e.g., IC₅₀ values) are converted to a logarithmic scale (pIC₅₀) to linearize the activity range. brieflands.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. brieflands.com

Next, a wide range of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its constitutional, topological, geometric, and electronic properties. In studies on 1,2-benzisothiazol-3-one derivatives, important descriptors were identified using methods like stepwise-multiple linear regression (SW-MLR). brieflands.comnih.gov This analysis revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments play a significant role in determining the caspase-3 inhibitory activity. brieflands.comnih.govresearchgate.net

Table 1: Key Descriptor Classes in QSAR Models for 1,2-Benzisothiazole (B1215175) Derivatives

| Descriptor Class | Description | Relevance to Activity |

| Electronegativity | Represents the tendency of an atom to attract a bonding pair of electrons. | Influences the electronic interactions (e.g., hydrogen bonding, polar interactions) between the inhibitor and the enzyme's active site. brieflands.comresearchgate.net |

| Atomic Masses | The mass of the atoms constituting the molecule. | Relates to the overall size and steric bulk of the molecule, which can affect its fit within the binding pocket. brieflands.comresearchgate.net |

| Van der Waals Volumes | The volume occupied by the molecule, based on van der Waals radii. | A descriptor of molecular size and shape, critical for steric complementarity with the target. brieflands.comresearchgate.net |

| Atom-Centered Fragments | Counts of specific substructures or fragments within the molecule. | Indicates the presence of key functional groups or structural motifs essential for binding and inhibitory activity. brieflands.comresearchgate.net |

The development of a robust predictive model requires rigorous validation to ensure its reliability and predictive accuracy. Once a QSAR model is constructed using the training set, its quality is assessed through various statistical metrics.

A key metric is the coefficient of determination (R²), which measures how well the model's predictions fit the observed data for the training set. High R² values, such as the 0.91 reported for a QSAR model of 1,2-benzisothiazol-3-one derivatives, indicate a strong correlation within the training data. brieflands.comnih.gov

However, a good fit for the training set does not guarantee predictive ability for new compounds. Therefore, internal and external validation procedures are essential.

Internal Validation: A common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validation coefficient (Q²) provides a measure of the model's internal robustness. A Q² value of 0.80 was achieved for the caspase-3 inhibitor model, indicating good internal predictivity. brieflands.comnih.govresearchgate.net

External Validation: The most critical test of a model is its ability to predict the activities of an independent set of compounds—the test set. The model built with the training set is used to predict the pIC₅₀ values for the test set compounds, and the predictive power is assessed by the R² value for the test set. A reported R² of 0.59 for the test set of caspase-3 inhibitors demonstrates the model's predictive capability on new chemical entities. brieflands.comnih.gov

Modern predictive modeling also employs machine learning techniques, such as support vector machines and neural networks, which can capture complex, non-linear relationships between structure and activity and can be used to screen large chemical libraries for potential hits. semanticscholar.org

Table 2: Validation Statistics for a QSAR Model of 1,2-Benzisothiazol-3-one Derivatives

| Parameter | Description | Reported Value | Implication |

| R² (Training Set) | Coefficient of determination for the training set. | 0.91 | The model explains 91% of the variance in the training data, indicating a good fit. brieflands.comnih.gov |

| Q² (LOO) | Cross-validated R² from leave-one-out procedure. | 0.80 | The model is internally robust and has good predictive power for similar compounds. brieflands.comnih.govresearchgate.net |

| R² (Test Set) | Coefficient of determination for the external test set. | 0.59 | The model has moderate but acceptable predictive power for new, unseen compounds. brieflands.comnih.gov |

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comfrontiersin.org A pharmacophore does not represent a real molecule or a specific functional group, but rather an abstract concept that describes the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com

The process typically begins by identifying the key structural features of a known active ligand. These features are then used to build a pharmacophore model, which serves as a 3D query for virtual screening. frontiersin.org Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using a pharmacophore model as a filter, the search can be rapidly narrowed down from millions of compounds to a manageable number of "hits" that possess the desired structural features. mdpi.com

This approach has been successfully applied in the discovery of novel inhibitors for various targets. In one study aimed at finding new drug candidates against a fish pathogen, virtual screening was employed. nih.gov A compound identified in this screening, N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-N'-(4-fluorophenyl)urea, which contains a benzothiazole-urea scaffold similar to this compound, was found to have a predicted binding energy of -6.4 kcal/mol to a flavoprotein target. nih.gov This demonstrates how pharmacophore modeling and virtual screening can identify promising hit compounds containing the 1,2-benzothiazole core for further development. The hits from virtual screening are often subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately before being selected for experimental testing. frontiersin.org

Table 3: General Workflow for Pharmacophore Modeling and Virtual Screening

| Step | Description | Purpose |

| 1. Ligand/Structure Analysis | Identify one or more active compounds. Align them to find common chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). | To define the essential features required for biological activity. |

| 2. Pharmacophore Model Generation | Create a 3D model representing the spatial arrangement of the identified features and their tolerance spheres. | To generate a 3D query that encapsulates the binding requirements of the target. frontiersin.org |

| 3. Model Validation | Test the model's ability to distinguish known active compounds from inactive ones in a test database. | To ensure the model is selective and can effectively enrich active compounds from a large library. |

| 4. Database Screening | Use the validated pharmacophore model to screen a large virtual library of compounds (e.g., ZINC, ChemDiv). | To filter the library and identify molecules that conform to the 3D query. frontiersin.orgnih.gov |

| 5. Hit Filtering & Docking | The resulting hits are filtered based on properties like drug-likeness (Lipinski's rule of five) and then docked into the target's binding site. frontiersin.org | To prioritize candidates with favorable pharmacokinetic properties and predict their binding affinity and orientation. |

| 6. Experimental Testing | The most promising candidates identified in silico are synthesized or purchased for biological evaluation. | To confirm the predicted biological activity and validate the computational model. nih.gov |

Advanced Analytical Characterization of 1,2 Benzothiazol 3 Ylurea Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural analysis of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of 1,2-benzothiazol-3-ylurea derivatives.

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR are routinely employed to characterize this compound compounds. researchgate.netresearchgate.net

In ¹H-NMR spectroscopy , the chemical shifts (δ) of protons provide information about their local electronic environment. For the core 1,2-benzothiazole ring system, aromatic protons typically resonate in the downfield region, usually between δ 7.0 and 8.5 ppm. The proton of the N-H group of the urea (B33335) moiety is also a key diagnostic signal. hmdb.cachemicalbook.comnih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbonyl carbon of the urea group is particularly characteristic, appearing significantly downfield. Aromatic carbons of the benzothiazole (B30560) ring also give rise to a series of signals in the aromatic region of the spectrum. researchgate.net

The following table summarizes typical NMR data for the parent compound, 1,2-Benzisothiazolin-3-one, a closely related precursor to the title compounds.

Table 1: Representative NMR Data for 1,2-Benzisothiazolin-3-one

| Nucleus | Solvent | Frequency | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| ¹H-NMR | CDCl₃ | 400 MHz | 9.64, 8.09, 8.08, 8.07, 8.06, 7.67, 7.66, 7.65, 7.64, 7.63, 7.61, 7.45, 7.43, 7.42, 7.41, 7.26 nih.gov |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands confirm the presence of key structural motifs. chemicalbook.comresearchgate.net

The most prominent features in the IR spectrum of a this compound would include:

N-H stretching vibrations: Typically observed in the range of 3100-3500 cm⁻¹.

C=O stretching vibration (Amide I band): A strong absorption usually appearing between 1630 and 1680 cm⁻¹.

C-N stretching vibrations: Found in the region of 1200-1400 cm⁻¹.

Aromatic C-H and C=C stretching: These give rise to signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. libretexts.orguni-muenster.de

The following table outlines the expected characteristic IR absorption bands for this compound compounds.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3100 - 3500 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| C-N (Urea & Thiazole) | Stretching | 1200 - 1400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, MS can confirm the molecular formula and help to piece together the structure. massbank.eumassbank.eu

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, can reveal the nature of the substituents and the connectivity of the core structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org

Table 3: Mass Spectrometry Data for 1,2-Benzisothiazolin-3-one

| Technique | Ionization Mode | Molecular Formula | Exact Mass [M+H]⁺ |

|---|

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.

HPLC is the most widely used chromatographic method for the analysis of non-volatile and thermally sensitive compounds like this compound derivatives. sielc.comsielc.com It is routinely used to monitor the progress of reactions, to purify the final product, and to determine its purity. nih.govanalytice.com

A typical HPLC method for these compounds would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the benzothiazole ring system is strongly UV-active. sielc.com The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

Table 4: Example HPLC Method Parameters for a Related Compound (1,2-Benzisothiazolin-3-one)

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, 3.2×50 mm, 100A sielc.com |

| Mobile Phase | Acetonitrile - 10% sielc.com |

| Buffer | Trifluoroacetic Acid (TFA) - 0.1% sielc.com |

| Flow Rate | 0.5 mL/min sielc.com |

| Detection | UV at 275 nm sielc.com |

X-ray Crystallography for Absolute Structure Determination

For a novel this compound derivative, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its structure. The resulting crystal structure would reveal the planarity of the benzothiazole ring, the geometry of the urea moiety, and any intramolecular or intermolecular hydrogen bonding interactions that stabilize the crystal lattice. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-Benzisothiazolin-3-one |

| Acetonitrile |

| Methanol |

| Formic acid |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing essential information about their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of its constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values. Any significant deviation between the found and calculated values may indicate the presence of impurities or that the desired compound was not successfully synthesized.

In the study of benzothiazole urea derivatives, elemental analysis serves as a cornerstone for structural confirmation. For instance, in the synthesis of a series of 1-(6-substituted-benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea compounds, elemental analysis was performed to confirm the successful synthesis and purity of the target molecules. derpharmachemica.com The results of these analyses, where the experimentally found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were within ±0.4% of the theoretical values, provided strong evidence for the proposed structures. derpharmachemica.com

Detailed findings from the elemental analysis of specific benzothiazole urea derivatives are presented below. For example, for the compound 1-(6-H-benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea, the calculated elemental composition was C, 46.15%; H, 3.10%; N, 32.29%. The experimental results were in close agreement, with values of C, 46.12%; H, 3.11%; N, 32.24%. derpharmachemica.com Similarly, for the methoxy-substituted derivative, 1-(6-methoxy-benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea, the calculated values were C, 45.51%; H, 3.47%; N, 28.95%, while the found values were C, 45.41%; H, 3.48%; N, 28.85%. derpharmachemica.com This close correlation between the calculated and found values across a series of related compounds underscores the reliability of the synthetic route and the purity of the isolated products.

The following interactive table summarizes the elemental analysis data for a selection of synthesized benzothiazole urea derivatives, demonstrating the verification of their composition.

Interactive Data Table: Elemental Analysis of Benzothiazole Urea Derivatives

| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| 1-(6-methoxy-benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea | C₁₁H₁₀N₆O₂S | Calculated | 45.51 | 3.47 | 28.95 |

| Found | 45.41 | 3.48 | 28.85 | ||

| 1-(6-H-benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)urea | C₁₀H₈N₆OS | Calculated | 46.15 | 3.10 | 32.29 |

| Found | 46.12 | 3.11 | 32.24 |

Emerging Research Perspectives and Future Trajectories for 1,2 Benzothiazol 3 Ylurea

Exploration of Undiscovered Biofunctionalities

The documented bioactivities of benzothiazole-urea derivatives provide a foundation for exploring new therapeutic applications. The structural versatility of this scaffold allows for interactions with a wide range of biological targets, suggesting that its functional repertoire is far from exhausted.

Future research could focus on:

Neurodegenerative Diseases: Some benzothiazole (B30560) derivatives have shown neuroprotective effects. researchgate.net Given that enzymes like 17β-hydroxysteroid dehydrogenase type 10 are implicated in conditions such as Alzheimer's disease, designing and screening 1,2-benzothiazol-3-ylurea libraries against neurological targets is a promising avenue. researchgate.net

Antiviral Activity: While general antiviral properties have been noted for benzothiazoles, dedicated screening of this compound analogues against specific and emerging viral threats is warranted. nih.gov For instance, targeting viral enzymes not addressed by current therapies, such as the ribonuclease H (RNase H) activity of HIV reverse transcriptase, could be a valuable strategy. nih.gov

Metabolic Disorders: The role of benzothiazoles in metabolic diseases is an emerging area of interest. nih.gov Investigating the potential of this compound derivatives to modulate key enzymes involved in conditions like diabetes or obesity, such as carbonic anhydrases, could uncover new therapeutic leads. nih.gov

Targeting Drug Resistance: As antimicrobial resistance grows, novel agents are critically needed. Benzothiazole compounds have shown efficacy against resistant strains like vancomycin-intermediate Staphylococcus aureus (VISA). dovepress.com Future work could explore the effectiveness of this compound derivatives in overcoming established resistance mechanisms, potentially by inhibiting targets like bacterial DNA gyrase or topoisomerase IV. nih.gov

| Established Activity Area | Potential Future Exploration | Example Investigated Target(s) |

|---|---|---|

| Anticancer nih.gov | Target-specific therapies (e.g., specific kinases, STAT3 pathway) researchgate.net | Raf-1 kinase, PI3Ks, mTORC1, Tubulin researchgate.netmdpi.com |

| Antimicrobial nih.gov | Activity against resistant pathogens (e.g., VISA, MRSA) dovepress.com | Bacterial DNA gyrase, Topoisomerase IV nih.gov |

| Anti-inflammatory chalcogen.ro | Modulation of specific inflammatory pathways (e.g., COX inhibition) researchgate.net | Cyclooxygenase (COX-1, COX-2) researchgate.net |

| Enzyme Inhibition nih.gov | Neurodegenerative & Metabolic Disease Targets | Carbonic Anhydrases, α-chymotrypsin, 17β-HSD10 nih.govresearchgate.netmdpi.com |

| Antiviral nih.gov | Inhibition of novel viral targets | HIV Reverse Transcriptase (RNase H) nih.gov |

Rational Design of Next-Generation this compound Analogues

The advancement of computational chemistry and a deeper understanding of structure-activity relationships (SAR) are enabling the rational design of more potent and selective this compound analogues. researchgate.net This approach moves beyond traditional high-throughput screening to a more targeted strategy for drug development.

Key strategies for next-generation design include:

Structure-Based Design and Molecular Modeling: By docking this compound analogues into the active sites of target proteins (e.g., kinases, caspases), researchers can predict binding modes and design modifications to enhance affinity and selectivity. researchgate.netnih.gov This allows for the optimization of substituents on both the benzothiazole ring and the terminal phenylurea group to maximize interactions with the target. researchgate.netnih.gov

Systematic SAR Studies: Comprehensive SAR studies are crucial for identifying which structural modifications lead to improved biological activity. For example, research has shown that the position and nature of substituents on the benzothiazole ring can significantly impact anticancer activity. researchgate.net Similarly, modifications to the urea (B33335) linker or the terminal aromatic ring can fine-tune the compound's inhibitory profile against specific enzymes like α-chymotrypsin. nih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a compound's pharmacokinetic profile without sacrificing its pharmacodynamic activity. This strategy can be used to enhance properties like cell membrane permeability and metabolic stability. researchgate.net

| Design Strategy | Objective | Example Application |

|---|---|---|

| Molecular Docking | Predict and optimize binding interactions with a biological target. | Designing inhibitors for the SH2 domain of STAT3 or the active site of caspase-3. researchgate.netnih.gov |